4-Methylpent-2-yn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
615562-55-5 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
4-methylpent-2-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-6(2)4-3-5-7/h6H,5,7H2,1-2H3 |
InChI Key |
NBKPPZKKIPAAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CCN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpent 2 Yn 1 Amine and Its Derivatives
Catalytic Hydroamination Approaches to 4-Methylpent-2-yn-1-amine
Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, stands out as a highly atom-economical method for the synthesis of amines. rsc.orgrsc.org This approach is particularly attractive for the synthesis of this compound as it can, in principle, directly convert a suitable alkyne and amine into the desired product.
Transition Metal-Catalyzed Hydroamination Strategies
A variety of transition metals have been shown to catalyze the hydroamination of alkynes. These reactions can proceed via either intermolecular or intramolecular pathways. For the synthesis of acyclic amines like this compound, intermolecular hydroamination is the relevant strategy.
Late transition metals such as palladium, rhodium, and iridium are often employed in these transformations. nih.gov For instance, palladium-catalyzed hydroamination of vinylarenes has been extensively studied and provides a basis for understanding the potential mechanisms for alkyne hydroamination. nih.gov Gold and copper catalysts have also demonstrated significant activity in alkyne hydroamination reactions. nih.govfrontiersin.org Copper-catalyzed systems, in particular, offer a cost-effective and versatile option for the synthesis of various amine classes from alkynes. nih.gov The regioselectivity of the hydroamination (i.e., whether the amine adds to the internal or terminal carbon of the alkyne) is a critical factor and can often be controlled by the choice of catalyst and ligands.
| Catalyst System | Alkyne Substrate | Amine | Product Type | Reference |
| Copper-based catalyst | Terminal aliphatic alkynes | Various amines | Linear alkylamines | nih.gov |
| NHC-Gold(I) complexes | Phenylacetylene | Arylamines | Imines (Markovnikov product) | frontiersin.org |
| Tantalum imido complexes | Internal and terminal alkynes | Various amines | Amines, imines, enamines | nih.gov |
| ortho-Metalated Iridium Complexes | o-(2-phenylethynyl)anilines | - (intramolecular) | Indoles | acs.org |
Intramolecular Hydroamination Reactions
While not directly applicable to the synthesis of the acyclic this compound, intramolecular hydroamination is a powerful tool for the synthesis of cyclic amine derivatives. This reaction involves the cyclization of an aminoalkyne, where the amine and alkyne moieties are present in the same molecule. libretexts.org Cationic rhodium(I) and iridium(I) complexes have been shown to be effective catalysts for the intramolecular hydroamination of alkynamines, preferentially forming five-membered rings. researchgate.net Lanthanide catalysts have also been successfully employed for the intramolecular hydroamination of aminoalkenes. libretexts.org These studies on related intramolecular processes provide valuable insights into catalyst design and reaction mechanisms that can inform the development of intermolecular variants.
Enantioselective Synthesis of Optically Active this compound Analogues
The development of enantioselective methods for the synthesis of chiral propargylamines is of great importance, as many biologically active molecules are chiral. Several strategies have been developed to achieve high levels of enantioselectivity.
One successful approach involves the use of chiral auxiliaries. For instance, Ellman's chiral sulfinamide can be condensed with aldehydes to form chiral N-sulfinylimines. Subsequent addition of an acetylide to these imines proceeds with high diastereoselectivity, affording diastereomerically pure N-sulfinyl propargylamines. nih.gov The chiral auxiliary can then be removed to yield the enantiomerically enriched propargylamine (B41283).
Catalytic asymmetric synthesis is another powerful tool. Chiral phosphoric acids have been used to catalyze the reaction of C-alkynyl N,N'-di-(tert-butoxycarbonyl)-aminals with β-naphthols to produce chiral propargylamines with high enantioselectivity. unex.es Furthermore, enantioselective Mannich-type reactions of enamides with C-alkynyl N-Boc N,O-acetals, which serve as C-alkynyl imine precursors, provide access to a broad range of chiral β-keto N-Boc-propargylamines in high yields and enantioselectivities. acs.org The reaction of chiral N-phosphonylimines with lithium acetylides has also been shown to produce chiral propargylamines with excellent yields and diastereoselectivities. rsc.org
| Method | Chiral Source | Precursors | Key Features | Reference |
| Chiral Auxiliary | Ellman's sulfinamide | Aldehydes, (trimethylsilyl)ethynyllithium | High diastereoselectivity | nih.gov |
| Catalytic Asymmetric Synthesis | Chiral phosphoric acid | C-alkynyl N,N'-di-(tert-butoxycarbonyl)-aminals, β-naphthols | High to excellent enantioselectivity | unex.es |
| Enantioselective Mannich Reaction | - | Enamides, C-alkynyl N-Boc N,O-acetals | High yields and enantioselectivities for β-keto propargylamines | acs.org |
| Chiral Auxiliary | Chiral N-phosphonylimine | Lithium aryl/alkyl acetylides | Excellent yields and diastereoselectivities | rsc.org |
Green Chemistry Considerations in this compound Synthesis
The synthesis of this compound, a propargylamine, is increasingly being viewed through the lens of green chemistry. This approach aims to develop chemical processes that are more environmentally benign, economically viable, and sustainable. Key areas of focus in the green synthesis of this compound and its derivatives include the use of efficient and recyclable catalysts, the adoption of safer solvents or solvent-free conditions, and the maximization of atom economy, primarily through multicomponent reactions like the A³ coupling reaction.
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone for the synthesis of propargylamines and represents a highly atom-economical one-pot process. researchgate.netnih.gov For the specific synthesis of this compound, this reaction would involve the coupling of 3-methyl-1-butyne (B31179), formaldehyde, and an amine source. The direct use of formaldehyde, a toxic and volatile substance, can be circumvented by using safer surrogates like paraformaldehyde, which aligns with green chemistry principles. beilstein-journals.orgugent.be
Catalyst Systems
A significant focus of green chemistry in this context is the development of efficient and reusable catalysts that minimize waste and avoid the use of toxic or expensive metals.
Heterogeneous Catalysts: To overcome the challenges of separating and recycling homogeneous catalysts, various solid-supported catalysts have been developed. These are advantageous as they can be easily filtered from the reaction mixture and reused over multiple cycles without significant loss of activity. nih.gov Examples include:
Copper-Based Catalysts: Copper is an abundant and relatively inexpensive metal, making it an attractive choice for catalysis. Copper nanoparticles doped onto waste glass tablets have been shown to be effective for A³ coupling reactions under solvent-free conditions. acs.org Similarly, copper functionalized metal-organic frameworks (MOFs), such as Cu-functionalized MIL-101(Cr), have demonstrated high catalytic activity and reusability. nih.gov Montmorillonite clays, either in their natural form or exchanged with metal ions like zinc, also serve as non-toxic, non-corrosive, and recyclable catalysts for various organic syntheses, including those leading to amine-containing compounds. jocpr.comijpsr.com
Gold-Based Catalysts: Gold nanoparticles supported on materials like cerium oxide (CeO₂) or zirconium oxide (ZrO₂) have been reported as highly active catalysts for A³ coupling reactions. researchgate.net These systems can operate efficiently with low catalyst loading. researchgate.net
Metal-Free Catalysis: An emerging area in green synthesis is the development of metal-free reaction conditions. These approaches further reduce the environmental impact by eliminating metal contaminants altogether.
The choice of catalyst significantly impacts the reaction conditions, with many modern catalysts designed to work under milder temperatures and open-air conditions, reducing energy consumption and simplifying the reaction setup. rsc.org
Solvent Selection
Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. beilstein-journals.org Green chemistry promotes the use of alternative, safer solvents or the elimination of solvents entirely.
Solvent-Free Conditions: Conducting reactions "neat" (without a solvent) is the ideal green solution as it eliminates solvent waste completely. Many modern catalytic systems for A³ coupling, including copper-catalyzed methods, are effective under solvent-free conditions, often requiring only moderate heating. acs.orgrsc.org This approach simplifies work-up procedures and reduces the environmental footprint of the synthesis. acs.org
Green Solvents: When a solvent is necessary, water is an ideal green choice due to its non-toxicity, availability, and safety. beilstein-journals.org The development of water-soluble catalysts or micellar catalysis, where reactions occur in nano-sized aggregates in water, allows for organic reactions to be performed in aqueous media. beilstein-journals.org
The table below summarizes various green catalytic systems applicable to propargylamine synthesis, which can be extrapolated for the synthesis of this compound.
| Catalyst System | Solvent | Key Green Advantages |
| Cu(0)NPs@waste-glass-tablet | Solvent-free | Recyclable catalyst from waste material; no solvent waste. acs.org |
| Cu-functionalized MIL-101(Cr) | Solvent-free | High catalytic activity; reusable heterogeneous catalyst. nih.gov |
| CuI | Solvent-free | Inexpensive catalyst; can be performed in open air. rsc.org |
| Au/CeO₂ | Toluene | High activity at low loading; potential for tandem reactions. researchgate.netacs.org |
| Montmorillonite Clay | Toluene or Solvent-free | Eco-friendly, non-toxic, and economical catalyst. jocpr.com |
Atom Economy
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net
The A³ coupling reaction is inherently atom-economical because it combines three starting molecules into a single product molecule with the loss of only one water molecule. researchgate.net
Reaction: 3-methyl-1-butyne + Formaldehyde + Amine → this compound + H₂O
Reactivity and Mechanistic Investigations of 4 Methylpent 2 Yn 1 Amine
Alkyne Functional Group Transformations
The internal carbon-carbon triple bond in 4-Methylpent-2-yn-1-amine is a site of high electron density, making it susceptible to a variety of addition and coupling reactions. The substitution pattern, an isopropyl group at one terminus and an aminomethyl group at the other, imparts specific steric and electronic characteristics that influence its reactivity.
Cycloaddition Reactions, Including Click Chemistry Applications
Cycloaddition reactions offer a powerful method for constructing cyclic molecules. The alkyne moiety in this compound can theoretically participate in several types of cycloadditions, such as [2+2] and [4+2] reactions. researchgate.net For instance, in a Diels-Alder ([4+2]) reaction, it could act as a dienophile with a suitable diene.
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, frequently utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC). jk-sci.com This reaction typically involves a terminal alkyne. jk-sci.com While the internal alkyne of this compound is less reactive in standard CuAAC conditions compared to terminal alkynes, related cycloadditions are still mechanistically feasible, often requiring more forcing conditions or different catalytic systems. The steric hindrance from the adjacent isopropyl group may also influence the regioselectivity and rate of such reactions. The versatility of click chemistry is evident in its wide range of applications, from bioconjugation to materials science. jk-sci.com
Table 1: Comparison of Alkyne Substrates in Cycloaddition Reactions
| Feature | Terminal Alkynes (e.g., Pent-4-yn-1-amine) | Internal Alkynes (e.g., this compound) |
|---|---|---|
| Reactivity in CuAAC | High, proceeds under mild conditions. | Generally lower, may require modified catalysts or harsher conditions. |
| Reaction Type | Forms 1,4-disubstituted triazoles. | Forms fully substituted triazoles. |
| Steric Influence | Less sterically hindered access. | Steric bulk from substituents (e.g., isopropyl group) can impede the reaction. |
| Applications | Widely used in standard click chemistry protocols for labeling and ligation. jk-sci.com | Used in the synthesis of more complex, substituted heterocyclic systems. |
Cross-Coupling Reactions Involving the Alkyne Moiety (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is a cornerstone of C-C bond formation, typically joining a terminal alkyne with an aryl or vinyl halide using a palladium-copper co-catalytic system. wikipedia.orglibretexts.org The standard mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium complex. wikipedia.org
Since this compound possesses an internal alkyne, it is not a suitable substrate for the conventional Sonogashira reaction, which explicitly requires the acidic proton of a terminal alkyne. libretexts.org However, related palladium-catalyzed cross-coupling reactions could be envisaged. For instance, synthetic strategies might involve a precursor molecule with a terminal alkyne, such as 3-methyl-1-butyne (B31179), which could undergo Sonogashira coupling followed by functional group manipulation to install the aminomethyl group. mdpi.com The efficiency of such coupling reactions can be influenced by the steric properties of the substituents on the reaction partners. researchgate.net
Table 2: Typical Conditions for Sonogashira Cross-Coupling
| Component | Example | Purpose |
|---|---|---|
| Alkyne Substrate | Terminal Alkyne (e.g., Phenylacetylene) | Provides the acetylenic carbon for C-C bond formation. libretexts.org |
| Coupling Partner | Aryl/Vinyl Halide or Triflate (e.g., Iodobenzene) | Provides the sp²-hybridized carbon. Reactivity: I > Br > OTf > Cl. wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle. libretexts.orgorganic-chemistry.org |
| Copper Co-catalyst | CuI | Facilitates the reaction by forming a copper acetylide, allowing for milder conditions. wikipedia.org |
| Base | Amine (e.g., Et₃N, piperidine) | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. organic-chemistry.org |
| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants and catalysts. |
Oxidation and Reduction Pathways of the Alkyne System
The alkyne bond in this compound can undergo both oxidation and reduction to yield a variety of products.
Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), typically leads to the cleavage of the C≡C bond. This oxidative cleavage would break the molecule into two fragments, likely yielding isobutyric acid (from the isopropyl-substituted end) and an amino acid derivative. Under milder oxidation conditions, it is possible to form an α-diketone (a 1,2-dione), though this transformation can be challenging to achieve without cleavage.
Reduction: The reduction of the alkyne is a more controlled and synthetically useful transformation.
Selective Semihydrogenation: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen. researchgate.net This selectively reduces the alkyne to a (Z)-alkene, yielding (Z)-4-Methylpent-2-en-1-amine. nih.gov
Complete Hydrogenation: Using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will lead to the complete reduction of the alkyne to an alkane, producing 4-methylpentan-1-amine.
Dissolving Metal Reduction: Reduction with sodium or lithium metal in liquid ammonia (B1221849) typically results in the anti-addition of hydrogen, yielding the (E)-alkene, (E)-4-Methylpent-2-en-1-amine.
Table 3: Reduction Pathways for the Alkyne in this compound
| Reagent/Catalyst | Product | Stereochemistry |
|---|---|---|
| H₂, Lindlar's Catalyst | (Z)-4-Methylpent-2-en-1-amine nih.gov | Z (cis) |
| H₂, Pd/C | 4-Methylpentan-1-amine | N/A (Alkane) |
| Na, NH₃(l) | (E)-4-Methylpent-2-en-1-amine | E (trans) |
Reactions with Heteroatom Nucleophiles
The electrophilic carbon atoms of the alkyne bond can be attacked by heteroatom nucleophiles, often facilitated by acid or metal catalysis. tdx.cat For example, the addition of thiols (R-SH) or alcohols (R-OH) across the triple bond can lead to the formation of vinyl sulfides or vinyl ethers, respectively. The regioselectivity of such additions would be influenced by the electronic effects of the isopropyl and aminomethyl groups. Reactions with ambident nucleophiles, which possess two or more potential nucleophilic centers, can lead to the formation of heterocyclic structures. researchgate.net
Amine Functional Group Transformations
The primary amine group (-NH₂) is a key site of nucleophilicity and basicity, enabling a wide array of derivatization reactions.
Nucleophilic Substitution and Derivatization Reactions
The lone pair of electrons on the nitrogen atom makes the amine group in this compound an excellent nucleophile. This allows it to readily participate in reactions to form a variety of derivatives. youtube.com
N-Alkylation: Reaction with alkyl halides (R-X) leads to nucleophilic substitution, forming secondary (R-NH-), tertiary (R₂-N-), and even quaternary ammonium (B1175870) salts (R₃-N⁺-). youtube.com The extent of alkylation can be controlled by the stoichiometry of the reactants.
N-Acylation: The amine reacts readily with acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) in the presence of a base to form stable amide derivatives. This is a common method for protecting the amine group or for building larger molecular frameworks.
N-Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl), such as tosyl chloride, yields sulfonamides.
Formation of Imines: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), a reaction that involves the nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.
Table 4: Common Derivatization Reactions of the Primary Amine
| Reagent Class | Product Functional Group | Reaction Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | N-Alkylation |
| Acyl Chloride (e.g., CH₃COCl) | Amide | N-Acylation |
| Acid Anhydride (e.g., Acetic Anhydride) | Amide | N-Acylation |
| Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | N-Sulfonylation |
| Aldehyde/Ketone (e.g., Acetone) | Imine | Condensation |
Formation of New Carbon-Nitrogen Bonds
The primary amine group of this compound serves as a versatile nucleophile for the formation of new carbon-nitrogen (C-N) bonds. This reactivity is fundamental to its role as a building block in organic synthesis. A prominent application is in the construction of nitrogen-containing heterocycles through cascade reactions, often initiated by the reaction of the amine with carbonyl compounds. nih.gov
One of the most efficient methods for creating such scaffolds is the A³ (aldehyde-amine-alkyne) coupling reaction, a one-pot, three-component process. researchgate.net In a typical sequence involving a propargylamine (B41283) like this compound, the primary amine first condenses with an aldehyde or ketone to form an imine intermediate. mnstate.edu This step establishes the initial C-N bond. Subsequent intramolecular reactions involving the alkyne lead to cyclized products.
Gold-catalyzed reactions provide a powerful method for synthesizing substituted pyridines from α-aminoalkynes. nih.gov This process involves a sequential amination-cyclization-aromatization cascade. The amine functionality of a compound like this compound would react with a carbonyl compound (such as a ketone or aldehyde) to generate a propargylenamine intermediate in situ. This is followed by a metal-catalyzed intramolecular cyclization, forming a new C-N bond within a ring system, which then aromatizes to yield a stable pyridine (B92270) core. nih.gov
Furthermore, transition-metal catalysts, including palladium, can facilitate the reaction of propargylamine derivatives with molecules like carbon dioxide to form oxazolidinones, which involves the formation of a new C-N bond in a five-membered ring. nih.gov
Table 1: Representative Reactions for C-N Bond Formation
| Reaction Type | Reactants | Catalyst Example | Product Class |
|---|---|---|---|
| Amination-Cyclization-Aromatization | This compound, Ketone/Aldehyde | Gold (Au) complexes | Substituted Pyridines |
| A³ Coupling | Aldehyde, this compound, Terminal Alkyne | Copper (Cu) or Zinc (Zn) salts | Trisubstituted Propargylamines |
| Cyclization with CO₂ | This compound, Carbon Dioxide | Palladium Acetate (Pd(OAc)₂) | Oxazolidinones |
| Intramolecular Hydroamination | Aminoalkynes | Rhodium (Rh) or Iridium (Ir) complexes | Cyclic Imines (e.g., Pyrrolines) |
Chemo- and Regioselectivity in Reactions Involving this compound
The presence of two distinct reactive sites—the nucleophilic primary amine and the electron-rich internal alkyne—in this compound raises important questions of selectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In reactions involving this compound, the choice of catalyst and reaction conditions can direct the transformation to either the amine or the alkyne. For instance, acylation reactions with acyl chlorides would selectively occur at the highly nucleophilic amine, leaving the alkyne untouched under standard conditions. Conversely, metal-catalyzed hydroamination or cycloisomerization reactions are designed to activate the alkyne. acs.orgnih.gov Gold(I) catalysts, for example, are known to be highly "alkynophilic," meaning they selectively coordinate to and activate the C-C triple bond for nucleophilic attack. nih.gov
Regioselectivity becomes critical in reactions where the unsymmetrical internal alkyne (C2 vs. C3) undergoes addition. In metal-catalyzed hydroamination reactions, the regioselectivity of the C-N bond formation is determined at the step of nucleophilic attack on the metal-activated alkyne. acs.org For internal alkynes, this outcome is governed by a combination of steric and electronic factors. acs.orgnih.gov In copper-catalyzed reductive hydroamination, aryl-substituted internal alkynes typically undergo amination at the carbon adjacent to the aryl group (Markovnikov regioselectivity) due to electronic stabilization of the vinyl-copper intermediate. nih.gov For an aliphatic alkyne like in this compound, steric hindrance plays a more dominant role. The isopropyl group at one end of the alkyne is significantly bulkier than the aminomethyl group at the other end. Therefore, in a catalyzed addition, the nucleophile would be expected to attack the less sterically hindered carbon of the alkyne (C2).
In gold-catalyzed cyclizations of aminoalkynes, the regioselectivity is often controlled by the ring size being formed. For instance, intramolecular hydroamination of aminoalkynes typically shows a strong preference for forming five- or six-membered rings. researchgate.netresearchgate.net In a potential intramolecular cyclization of a derivative of this compound, the reaction would proceed via a specific exo-dig or endo-dig pathway, with gold catalysts generally favoring the endo-dig route for 6-membered ring formation. nih.govmdpi.com
Detailed Studies on Reaction Mechanisms and Proposed Intermediates
The mechanisms of reactions involving propargylamines like this compound have been a focus of extensive research, particularly for metal-catalyzed cyclizations.
A well-studied example is the gold-catalyzed synthesis of pyridines from propargylamines and carbonyl compounds. nih.gov The proposed mechanism proceeds through several key intermediates:
Iminium Formation: The reaction initiates with the condensation of the primary amine of this compound with a carbonyl compound (e.g., an aldehyde) to form a propargyl iminium ion intermediate.
Alkyne Activation and Cyclization: A gold(I) catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack. nih.gov This is followed by a 6-endo-dig cyclization, where the nitrogen atom attacks the gold-activated alkyne. nih.govmdpi.com This step is highly regioselective, leading to the formation of a six-membered ring.
Intermediate Protonolysis/Aromatization: The resulting vinyl-gold intermediate undergoes protonolysis. Subsequent elimination of a water molecule leads to the aromatization of the ring, yielding the final substituted pyridine product. nih.gov
In rhodium-catalyzed [4+2] annulation reactions between N-H ketimines and internal alkynes, a proposed domino sequence involves:
C-H Activation: Initial directed C-H bond activation via oxidative addition of the rhodium catalyst. scispace.com
Alkyne Coupling: Insertion of the internal alkyne. scispace.com
Reductive Elimination/Hydroimination: A novel intramolecular alkene hydroimination step to form the final dihydroisoquinoline product. scispace.com
These mechanistic studies highlight the role of the metal catalyst not only in enabling the reaction but also in controlling its selectivity. The catalyst coordinates to the alkyne, creating a π-complex that lowers the energy barrier for nucleophilic attack and dictates the regiochemical outcome of the C-N bond formation. nih.gov Intermediates such as metal-amido species, metal-vinylidenes, and α-imino gold carbenes have also been proposed in various related transformations. acs.orgrsc.org
Table 2: Key Mechanistic Steps and Intermediates
| Reaction | Proposed Key Intermediates | Mechanistic Steps |
|---|---|---|
| Gold-Catalyzed Pyridine Synthesis | Propargylenamine, Vinyl-gold species | Condensation, 6-endo-dig cyclization, Protonolysis, Aromatization |
| Rhodium-Catalyzed [4+2] Annulation | Rhodacycle | C-H activation, Alkyne insertion, Reductive elimination, Hydroimination |
| Copper-Catalyzed Hydroamination | Vinyl-copper species | Hydrocupration, Electrophilic amination |
Applications in Advanced Organic Synthesis and Materials Science
4-Methylpent-2-yn-1-amine as a Versatile Building Block in Complex Molecule Synthesis
The dual functionality of this compound allows for its use as a versatile building block in the synthesis of intricate organic molecules. Its structural isomer, 4-Methylpent-1-yn-3-amine, is known to be utilized as a building block for more complex organic molecules and as a chiral ligand in asymmetric catalysis. This suggests a similar potential for this compound in constructing molecules with multiple functional groups and stereocenters.
The primary amine of this compound can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a variety of substituents. The internal alkyne, while less reactive than a terminal alkyne in some reactions, can still participate in powerful transformations like Pauson-Khand reactions to form cyclopentenones, or be reduced to either a cis- or trans-alkene, or a fully saturated alkane, offering precise control over the molecule's geometry.
For instance, related propargylamines are key intermediates in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The reactivity of the alkyne and amine groups can be selectively controlled through the use of appropriate protecting groups and reaction conditions, enabling the stepwise construction of highly functionalized molecules.
| Functional Group | Potential Reactions | Resulting Functionality |
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Imines |
| Internal Alkyne | Reduction (e.g., Lindlar's catalyst, Na/NH₃) | cis/trans-Alkenes, Alkanes |
| Internal Alkyne | Cycloaddition (e.g., Pauson-Khand) | Cyclopentenones |
| Internal Alkyne | Hydroboration-Oxidation | Ketones |
This table illustrates the potential synthetic transformations available for the functional groups present in this compound, leading to a variety of polyfunctional molecules.
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. The primary amine can participate in step-growth polymerization reactions, such as polyamidation or polyimidation, to form the polymer backbone. The pendant alkyne groups along the polymer chain can then be used for post-polymerization modifications, allowing for the introduction of a wide range of functionalities and the creation of materials with tailored properties.
A closely related compound, Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate, which is synthesized from 4-methylpent-2-yn-1-ol (B12973096), is noted for its use as a building block in the formation of complex molecules and polymers, as well as in the production of specialty polymers and coatings. This highlights the utility of the 4-methylpent-2-ynyl moiety in materials science. The resulting polymers could have applications in areas such as high-performance coatings, adhesives, and advanced composites.
Role in Total Synthesis Strategies as a Key Intermediate
The 4-methylpent-2-ynyl structural motif has proven to be a valuable component in the total synthesis of complex natural products. While a direct application of this compound as a key intermediate in a completed total synthesis is not yet prominent in the literature, the use of its derivatives underscores its potential.
In the total synthesis of 4-epi-Bengamide E, a complex marine natural product with interesting biological activities, a key building block was 1-((4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol. mdpi.com This precursor contains the characteristic 4-methylpent-2-yn-1-ol core, which could be derived from or is closely related to this compound. The synthesis involved a diastereoselective Passerini reaction, showcasing the utility of such building blocks in complex, stereocontrolled transformations. mdpi.com
The general strategy often involves the introduction of the 4-methylpent-2-ynyl group early in the synthesis, followed by the elaboration of the alkyne and the other functional groups to construct the target molecule. The isopropyl group on the alkyne can provide steric influence in asymmetric reactions, aiding in the control of stereochemistry.
| Natural Product Family | Key Synthetic Strategy Involving Related Building Block | Reference |
| Bengamides | Diastereoselective Passerini reaction with a 4-methylpent-2-yn-1-ol derivative | mdpi.com |
This table provides an example of a total synthesis where a derivative of the 4-methylpent-2-yn core structure was a key intermediate.
Development of Chemical Biology Tools and Probes via Chemical Modification
The development of chemical probes is crucial for understanding biological processes at the molecular level. The alkyne functionality in this compound makes it an excellent candidate for the design and synthesis of such tools. The alkyne can serve as a "handle" for bioorthogonal chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry."
By attaching a biologically active molecule or a targeting ligand to the amine of this compound, the resulting compound can be used to label and identify its biological targets. After the probe has bound to its target, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with an azide, can be "clicked" onto the alkyne. This allows for the visualization or isolation of the target protein or biomolecule.
While specific probes based on this compound are not yet widely reported, the strategy is well-established. For instance, other alkyne-containing amines are used as precursors for bioactive molecules and probes, valued for their ability to undergo bioorthogonal reactions for labeling and tracking biomolecules in living systems. The development of photoreactive chemical probes also often incorporates an alkyne handle for subsequent tagging of biomolecules. unimi.it
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methylpent 2 Yn 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-methylpent-2-yn-1-amine, providing detailed information about the carbon skeleton and the electronic environment of each nucleus. Both ¹H and ¹³C NMR are employed to confirm the compound's identity and structure.
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide a wealth of information. The protons of the aminomethylene group (-CH₂NH₂) are expected to appear as a triplet, due to coupling with the adjacent alkynyl protons, in the range of 3.3-3.5 ppm. The isopropyl methine proton (-CH(CH₃)₂) will likely be observed as a septet between 2.4 and 2.6 ppm, coupled to the six equivalent methyl protons. These isopropyl methyl protons (-CH(CH₃)₂) would, in turn, appear as a doublet around 1.1-1.2 ppm. The amine protons (-NH₂) typically present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
In ¹³C NMR spectroscopy, each carbon atom in the molecule gives a distinct signal. The alkynyl carbons (C≡C) are characteristic and appear in the region of 80-90 ppm. The methylene (B1212753) carbon adjacent to the nitrogen (-CH₂NH₂) is expected around 40-50 ppm, while the isopropyl methine carbon (-CH(CH₃)₂) and methyl carbons (-CH(CH₃)₂) would be found further upfield, typically between 20-30 ppm.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CH(CH₃)₂ | 2.4 - 2.6 | septet | 25 - 30 |
| -CH(CH₃)₂ | 1.1 - 1.2 | doublet | 20 - 25 |
| -C≡C-CH₂-NH₂ | 3.3 - 3.5 | triplet | 40 - 50 |
| -NH₂ | 1.0 - 3.0 | broad singlet | N/A |
| -C≡C- | N/A | N/A | 80 - 90 |
| -C≡C- | N/A | N/A | 80 - 90 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the amine, alkyne, and alkyl moieties.
The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net An N-H bending vibration is also anticipated around 1580-1650 cm⁻¹. mdpi.com The carbon-nitrogen (C-N) stretching of an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. mdpi.com
The internal alkyne (C≡C) bond will give rise to a stretching vibration in the region of 2100-2260 cm⁻¹. This peak is often weak for internal alkynes. The C-H stretching vibrations of the isopropyl and methylene groups are expected in the 2850-2960 cm⁻¹ region, and C-H bending vibrations will appear in the fingerprint region below 1500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |
| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak to Medium |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₆H₁₁N) is 97.16 g/mol . mdpi.com
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 97. As an odd-electron species containing nitrogen, it will have an odd nominal mass, consistent with the nitrogen rule. nih.govresearchgate.net A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium cation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. The exact mass of this compound is 97.089149355 Da. mdpi.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₆H₁₁N.
| Parameter | Value | Technique |
|---|---|---|
| Nominal Molecular Weight | 97 g/mol | Standard MS |
| Exact Mass | 97.089149355 Da | HRMS |
| Molecular Formula | C₆H₁₁N | HRMS |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity and, given the chiral nature of this compound, its enantiomeric excess (ee). Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for these purposes.
Gas chromatography, often coupled with a flame ionization detector (FID), is a robust method for determining the purity of volatile compounds like this compound. A capillary column with a suitable stationary phase can separate the target compound from any starting materials, byproducts, or solvent residues. The purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
For the determination of enantiomeric excess, chiral chromatography is required. This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, for instance, are widely used for the separation of enantiomers of chiral amines. The two enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers. Alternatively, derivatization with a chiral agent can be performed, followed by analysis on a standard achiral column.
| Technique | Purpose | Typical Column | Detector |
|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment | Capillary Column (e.g., DB-1, DB-5) | Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee) Determination | Chiral Stationary Phase (e.g., polysaccharide-based) | UV or Diode Array Detector (DAD) |
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of the parent amine might be challenging due to its low melting point, its derivatives, such as salts (e.g., hydrochloride or tartrate) or N-acylated products, are often crystalline and suitable for X-ray diffraction analysis.
The crystal structure of a derivative of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral derivative, single-crystal X-ray crystallography can also be used to determine the absolute configuration of the stereocenter. The analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture. Studies on related propargylamine (B41283) derivatives have shown how substitution and complexation can influence the molecular geometry and crystal packing.
| Type of Derivative | Information Obtained |
|---|---|
| Salts (e.g., hydrochloride, tartrate) | Molecular conformation, bond parameters, absolute configuration, intermolecular interactions (hydrogen bonding). |
| N-Acyl or N-Sulfonyl derivatives | Detailed structural information, influence of the substituent on the molecular geometry. |
| Metal complexes | Coordination geometry, nature of the metal-ligand bond. |
Theoretical and Computational Investigations of 4 Methylpent 2 Yn 1 Amine
Electronic Structure and Molecular Orbital Theory Applications
The electronic structure of 4-Methylpent-2-yn-1-amine is defined by its unique combination of functional groups: a primary amine, an internal alkyne, and an isopropyl group. Molecular Orbital (MO) theory describes the distribution of electrons within the molecule, which dictates its chemical and physical properties. osti.gov
The molecule's framework consists of sp³-hybridized carbons in the isopropyl and aminomethyl groups, and sp-hybridized carbons forming the alkyne triple bond. The nitrogen atom of the primary amine is sp³-hybridized, featuring a lone pair of electrons in one of its orbitals. The most significant features of its electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the electron-rich regions, such as the nitrogen lone pair and the alkyne π-system, making these sites nucleophilic. The LUMO is associated with the antibonding orbitals, primarily the π* orbitals of the alkyne, which can accept electrons, rendering the alkyne susceptible to nucleophilic attack.
Computational methods like Density Functional Theory (DFT) are employed to calculate key electronic properties. aps.orgsciencepublishinggroup.com For propargylamines, the HOMO is often localized on the amine and the C≡C bond, while the LUMO is centered on the alkyne's antibonding orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. DFT calculations on similar propargylamines have been used to elucidate reaction mechanisms and binding affinities. bohrium.comnih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative) Data are representative values based on DFT calculations of analogous small alkynylamines.
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 to -9.5 eV | Indicates ionization potential and nucleophilicity. |
| LUMO Energy | +1.0 to +2.0 eV | Indicates electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 9.5 to 11.5 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 1.3 to 1.8 D | Influences intermolecular interactions and solubility. |
| Nitrogen Atom (Mulliken Charge) | -0.4 to -0.6 e | Highlights the nucleophilic character of the amine group. |
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation around single bonds. lumenlearning.com For this compound, the key rotatable single bonds are C(1)-C(2), C(3)-C(4), and the C(4)-CH(CH₃)₂ bond. The relative energies of these conformers determine the molecule's preferred shape at equilibrium.
The rotation around these bonds is not entirely free; it is hindered by torsional strain and steric interactions. The bulky isopropyl group at the C4 position introduces significant steric hindrance, influencing the stability of different conformers. Computational studies can map the potential energy surface by calculating the energy as a function of the dihedral angles of these bonds.
Studies on similar molecules show that barriers to internal rotation can be accurately calculated using computational methods. mdpi.commdpi.com For example, the barrier to rotation around the C-N bond in simple amines is influenced by the size of the substituents. In this compound, the most stable conformation would likely arrange the amino group and the isopropyl group to minimize steric clash, likely in a staggered or anti-periplanar arrangement where possible.
Table 2: Estimated Rotational Energy Barriers in this compound (Illustrative) Values are estimates based on computational studies of similar acyclic alkanes and amines. lumenlearning.commdpi.com
| Rotatable Bond | Dihedral Angle | Type of Interaction | Estimated Energy Barrier (kcal/mol) |
| C(1)H₂-C(2)≡C | N-C1-C2-C3 | Torsional strain | ~0.5 - 1.0 |
| C(3)H₂-C(4)(CH(CH₃)₂) | C2-C3-C4-C(isopropyl) | Steric (gauche-like) | ~3.0 - 4.5 |
| H₂N-C(1)H₂ | H-N-C1-C2 | Torsional strain | ~1.5 - 2.5 |
The molecule does not have a chiral center, so it does not have enantiomers. However, its interactions with chiral environments, such as enzymes or chiral catalysts, would be influenced by its conformational preferences.
Computational Studies of Reaction Mechanisms and Energy Profiles
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, identifying transition states, and calculating energy profiles. Propargylamines are versatile building blocks in organic synthesis, participating in reactions like A³ (aldehyde-alkyne-amine) coupling, cycloisomerization, and addition reactions. mdpi.commdpi.com
For this compound, a plausible computationally studied reaction is a gold- or rhodium-catalyzed intramolecular cyclization. The energy profile would show the relative energies of reactants, intermediates, transition states, and products. Such studies help in optimizing reaction conditions by suggesting catalysts or solvents that can lower the activation barriers. csic.esresearchgate.net
Table 3: Representative Energy Profile for a Hypothetical Au(I)-Catalyzed Cycloisomerization (Illustrative) Data modeled after DFT studies on similar alkynylamine cyclizations. nih.gov
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |
| 1 | Reactant + Catalyst | 0.0 | Starting materials |
| 2 | π-Complex | -5.2 | Coordination of Au(I) to the alkyne |
| 3 | Transition State 1 (TS1) | +18.5 | Nucleophilic attack of amine onto the activated alkyne |
| 4 | Intermediate | +2.1 | Formation of a six-membered ring intermediate |
| 5 | Transition State 2 (TS2) | +12.0 | Protodeauration step |
| 6 | Product + Catalyst | -25.0 | Regenerated catalyst and cyclic product |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data (NMR, IR, Raman), which can be used to confirm the structure of synthesized compounds.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with high accuracy. For this compound, key predicted IR absorptions would include the N-H stretches of the primary amine, the C≡C stretch of the internal alkyne, and various C-H stretches. The C≡C stretch for an internal alkyne is typically found in the 2100-2260 cm⁻¹ region and is often weak. libretexts.orgorgchemboulder.com The N-H stretching of a primary amine appears as a two-pronged peak in the 3300-3500 cm⁻¹ range. Computational predictions can help assign complex spectra and understand how molecular structure influences vibrational modes. aip.orgpnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often paired with DFT, is the standard for calculating NMR chemical shifts (δ). nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical spectrum can be generated. acs.org These predicted shifts, when compared to experimental data, are invaluable for structural elucidation and conformational analysis. frontiersin.orgresearchgate.netresearchgate.net For this compound, key ¹H NMR signals would include the amine protons (NH₂), the methylene (B1212753) protons adjacent to the amine and the alkyne, and the methine and methyl protons of the isopropyl group.
Table 4: Comparison of Typical Experimental and Predicted Spectroscopic Data for this compound
| Parameter | Functional Group / Atom | Typical Experimental Range | Typical Predicted Range (DFT/GIAO) |
| IR Frequency (cm⁻¹) | N-H Stretch (Amine) | 3300 - 3500 (two peaks) | 3350 - 3550 |
| C≡C Stretch (Internal Alkyne) | 2100 - 2260 (weak) | 2120 - 2280 | |
| sp³ C-H Stretch | 2850 - 3000 | 2870 - 3020 | |
| ¹H NMR Shift (ppm) | -NH₂ | 0.5 - 3.5 (broad) | 0.5 - 4.0 modgraph.co.uk |
| -C≡C-CH₂ -N | 3.2 - 3.5 | 3.1 - 3.6 | |
| (CH₃)₂CH - | 2.5 - 3.0 | 2.4 - 3.1 | |
| (CH₃ )₂CH- | 1.0 - 1.3 | 0.9 - 1.4 | |
| ¹³C NMR Shift (ppm) | C ≡C (Internal Alkyne) | 75 - 90 | 75 - 95 |
| -C≡C-C H₂-N | 30 - 45 | 30 - 45 | |
| (C H₃)₂CH- | 20 - 25 | 20 - 26 | |
| (CH₃)₂C H- | 25 - 35 | 25 - 36 |
This close agreement between predicted and experimental values underscores the power of computational methods in modern chemical research, allowing for a detailed, atom-level understanding of molecules like this compound. researchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings on 4-Methylpent-2-yn-1-amine
Direct research focused exclusively on this compound is sparse in the current scientific literature. However, a significant body of research on analogous propargylamines provides a solid foundation for understanding its fundamental chemical properties and reactivity. Propargylamines, including by extension this compound, are recognized as versatile building blocks in organic synthesis. Their utility stems from the presence of two highly reactive functional groups: a primary amine and a terminal alkyne.
The primary amine group serves as a nucleophile and a base, enabling a wide range of chemical transformations such as acylation, alkylation, and the formation of imines. The terminal alkyne, with its acidic proton and carbon-carbon triple bond, is amenable to deprotonation-alkylation sequences, metal-catalyzed coupling reactions (e.g., Sonogashira coupling), and cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Key findings in the broader field of propargylamines that are applicable to this compound include their use as precursors for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Furthermore, the propargylamine (B41283) moiety is a known pharmacophore in several biologically active molecules, suggesting potential, yet unexplored, applications for this compound in drug discovery. Studies on similar compounds have also highlighted their potential as corrosion inhibitors and as ligands in coordination chemistry.
Interactive Data Table: Predicted Physicochemical Properties of this compound
Below is an interactive table summarizing the computationally predicted physicochemical properties of this compound, providing a foundational dataset for this compound.
| Property | Value | Source |
| Molecular Formula | C6H11N | PubChem |
| Molecular Weight | 97.16 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 97.089149 g/mol | PubChem |
| Monoisotopic Mass | 97.089149 g/mol | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
| Complexity | 73.8 | PubChem |
Identification of Emerging Research Frontiers
The field of alkyne-amine chemistry is continually evolving, with several exciting research frontiers emerging. These new areas of investigation are highly relevant to the future study of this compound.
One of the most promising frontiers is the development of novel catalytic systems for the asymmetric synthesis of chiral propargylamines. The creation of stereochemically defined centers is of paramount importance in medicinal chemistry, and efficient enantioselective methods for the synthesis of compounds like this compound would be highly valuable. This includes the exploration of new chiral ligands for metal catalysts and the development of organocatalytic approaches.
Another burgeoning area is the application of alkyne-amines in the synthesis of advanced materials. The rigid, linear structure of the alkyne unit, combined with the reactive handle of the amine, makes these molecules attractive monomers for the creation of novel polymers, including poly(propargylamine)s and functionalized polyacetylenes. These materials could possess interesting electronic, optical, and mechanical properties.
Furthermore, the unique electronic properties of the propargylamine scaffold are being explored in the context of molecular electronics and as components of functional organic molecules. The ability to readily modify both the amine and alkyne termini allows for the fine-tuning of their electronic and photophysical properties.
Finally, the exploration of the biological activity of a wider range of structurally diverse alkyne-amines, including this compound, represents a significant untapped research area. Screening of such compounds could lead to the discovery of new therapeutic agents with novel mechanisms of action.
Prospective Methodological Advancements in the Study of Alkyne-Amines
Future research into this compound and other alkyne-amines will be greatly facilitated by ongoing advancements in analytical and synthetic methodologies.
In the realm of synthesis, the development of more sustainable and efficient methods is a key focus. This includes the use of earth-abundant metal catalysts, flow chemistry techniques for safer and more scalable production, and biocatalytic methods employing enzymes for highly selective transformations. The application of multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), will continue to be a powerful tool for the rapid generation of diverse alkyne-amine libraries for screening purposes. acs.org
Regarding analytical techniques, advancements in high-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy will be crucial for the unambiguous characterization of novel alkyne-amine derivatives and their reaction products. The development of new in-situ monitoring techniques will provide deeper mechanistic insights into the reactions of alkyne-amines, enabling better optimization of reaction conditions.
Computational chemistry is also poised to play an increasingly important role. Density functional theory (DFT) calculations can be used to predict the reactivity of alkyne-amines, elucidate reaction mechanisms, and guide the design of new catalysts and experiments. nih.gov Molecular dynamics simulations can provide insights into the conformational behavior and interactions of these molecules in different environments.
The convergence of these methodological advancements will undoubtedly accelerate the exploration of the chemical space around this compound and unlock its full potential in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
